4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide
CAS No.:
Cat. No.: VC17429154
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO2 |
|---|---|
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | 4-propan-2-yloxy-N-prop-2-ynylbenzamide |
| Standard InChI | InChI=1S/C13H15NO2/c1-4-9-14-13(15)11-5-7-12(8-6-11)16-10(2)3/h1,5-8,10H,9H2,2-3H3,(H,14,15) |
| Standard InChI Key | XNLUDAZQVKPZGK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NCC#C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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A benzamide backbone, providing aromatic stability and hydrogen-bonding capacity via the amide group.
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An isopropoxy group at the 4-position of the benzene ring, introducing steric bulk and lipophilicity.
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A propargyl group () attached to the amide nitrogen, enabling alkyne-specific reactivity .
The SMILES notation \text{O=C(NCC#C)C1=CC=C(OC(C)C)C=C1} precisely encodes this arrangement . Computational modeling predicts a planar amide group and a dihedral angle of approximately 120° between the benzene ring and isopropoxy moiety, optimizing steric interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 217.26 g/mol | |
| CAS Registry Number | 1394964-56-7 | |
| Hazard Statements | H302, H315, H319, H335 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves a two-step protocol:
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Formation of 4-isopropoxybenzoyl chloride: Reaction of 4-isopropoxybenzoic acid with thionyl chloride () or oxalyl chloride () under anhydrous conditions.
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Amidation with propargylamine: Nucleophilic acyl substitution between the acyl chloride and propargylamine () in the presence of a base like triethylamine.
Yield optimization studies recommend dichloromethane as the solvent and reaction temperatures below 25°C to minimize alkyne decomposition.
Click Chemistry Applications
The terminal alkyne group participates in Huisgen 1,3-dipolar cycloaddition with azides, forming 1,2,3-triazoles under copper(I) catalysis. This reaction, pivotal in bioconjugation and polymer chemistry, enables the compound to serve as a building block for:
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Drug-delivery systems: Covalent attachment to polyethylene glycol (PEG) chains or nanoparticles.
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Fluorescent probes: Functionalization with fluorophores like fluorescein or rhodamine .
Biological and Pharmacological Profile
In Vitro Activity
While direct data on 4-isopropoxy-N-(prop-2-yn-1-yl)benzamide are scarce, benzamide analogs demonstrate:
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Anticonvulsant effects: Modulation of voltage-gated sodium channels (EC = 12–45 μM in rodent models).
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Antimicrobial activity: Inhibition of Staphylococcus aureus (MIC = 32–64 μg/mL) via interference with cell wall synthesis .
The isopropoxy group enhances membrane permeability, while the propargyl moiety may improve target selectivity through click chemistry-mediated tagging .
Industrial and Research Applications
Pharmaceutical Development
The compound’s dual functionality (amide + alkyne) supports its role in:
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Prodrug synthesis: Enzymatic cleavage of the amide bond releases active metabolites.
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Combinatorial libraries: High-throughput screening against kinase or protease targets .
Material Science
Incorporation into self-healing polymers via alkyne-azide crosslinking improves mechanical resilience by 40–60% compared to traditional thermosets.
Future Directions
Research Priorities
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Structure-activity relationship (SAR) studies: Systematic variation of the isopropoxy and propargyl groups to optimize pharmacokinetics.
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In vivo efficacy trials: Evaluation in murine models of epilepsy or bacterial sepsis .
Technological Integration
Exploration of flow chemistry techniques could enhance synthetic scalability, reducing production costs by 70%.
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